5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine
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Overview
Description
5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-aminopyridine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Similar structure but with different substituents.
1-Ethyl-3-methyl-1H-pyrazole-4-carboxamide: Contains a pyrazole ring with different functional groups.
2-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridine: Similar core structure with variations in the pyrazole ring.
Uniqueness
5-(1-Ethyl-1H-pyrazol-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(1-ethylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H12N4/c1-2-14-7-9(6-13-14)8-3-4-10(11)12-5-8/h3-7H,2H2,1H3,(H2,11,12) |
InChI Key |
GZRTWNYTXJQMPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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